molecular formula C11H11N3O2 B185530 methyl 2-(1H-indol-3-ylmethylene)hydrazinecarboxylate CAS No. 88692-99-3

methyl 2-(1H-indol-3-ylmethylene)hydrazinecarboxylate

Cat. No.: B185530
CAS No.: 88692-99-3
M. Wt: 217.22 g/mol
InChI Key: GUVWRSYXRDGZDK-BQYQJAHWSA-N
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Description

Methyl N-[[(Z)-indol-3-ylidenemethyl]amino]carbamate is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This specific compound features an indole moiety, which is a common structural motif in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(1H-indol-3-ylmethylene)hydrazinecarboxylate can be achieved through various methods. One common approach involves the reaction of indole-3-carboxaldehyde with methyl carbamate in the presence of a suitable base. The reaction typically proceeds under mild conditions, such as room temperature, and can be catalyzed by acids or bases depending on the desired reaction pathway .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions and can improve the yield and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and increase the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl N-[[(Z)-indol-3-ylidenemethyl]amino]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxylic acid derivatives, while reduction can yield the corresponding amine .

Scientific Research Applications

Methyl N-[[(Z)-indol-3-ylidenemethyl]amino]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(1H-indol-3-ylmethylene)hydrazinecarboxylate involves its interaction with specific molecular targets. The indole moiety can interact with enzymes and receptors, modulating their activity. The carbamate group can also undergo hydrolysis, releasing the active amine, which can further interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

    Methyl carbamate: A simpler carbamate used in various organic reactions.

    Ethyl N-[[(Z)-indol-3-ylidenemethyl]amino]carbamate: A similar compound with an ethyl group instead of a methyl group.

    Benzyl N-[[(Z)-indol-3-ylidenemethyl]amino]carbamate: A benzyl derivative with similar properties.

Uniqueness

Methyl N-[[(Z)-indol-3-ylidenemethyl]amino]carbamate is unique due to its specific combination of an indole moiety and a carbamate group. This combination imparts unique chemical and biological properties, making it valuable in various research and industrial applications .

Properties

CAS No.

88692-99-3

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

methyl N-[(E)-1H-indol-3-ylmethylideneamino]carbamate

InChI

InChI=1S/C11H11N3O2/c1-16-11(15)14-13-7-8-6-12-10-5-3-2-4-9(8)10/h2-7,12H,1H3,(H,14,15)/b13-7+

InChI Key

GUVWRSYXRDGZDK-BQYQJAHWSA-N

Isomeric SMILES

COC(=O)NN/C=C/1\C=NC2=CC=CC=C21

SMILES

COC(=O)NN=CC1=CNC2=CC=CC=C21

Canonical SMILES

COC(=O)NNC=C1C=NC2=CC=CC=C21

Origin of Product

United States

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